

A Technical Guide to the Spectroscopic Characterization of 2,7-Dimethylantracene

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 2,6(7)-Dimethylantracene

CAS No.: 1216725-81-3

Cat. No.: B561820

[Get Quote](#)

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for the polycyclic aromatic hydrocarbon (PAH) 2,7-dimethylantracene (CAS No. 782-23-0).^{[1][2][3]} Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the unequivocal identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

2,7-Dimethylantracene is a tricyclic aromatic hydrocarbon. Its structure consists of a central anthracene core with two methyl groups substituted at the C2 and C7 positions. This specific substitution pattern results in a C_{2h} symmetry, which significantly influences its spectroscopic signatures. Understanding these signatures is paramount for quality control, reaction monitoring, and material characterization.

Molecular Formula: C₁₆H₁₄^{[1][2]} Molecular Weight: 206.28 g/mol ^{[1][2]} Structure:

The following sections will detail the expected features in ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, providing both the theoretical basis for these features and the practical protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,7-dimethylantracene, both ^1H and ^{13}C NMR provide a complete map of the carbon-hydrogen framework.

Proton (^1H) NMR Spectroscopy

The symmetry of 2,7-dimethylantracene simplifies its ^1H NMR spectrum. Due to the C_2h symmetry axis, there are only four unique proton environments: the two methyl groups (which are equivalent) and three distinct types of aromatic protons.

Expected ^1H NMR Chemical Shifts (Predicted)

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Methyl (CH_3)	~2.5	Singlet (s)	6H
Aromatic (H-1, H-8)	~7.8-8.0	Doublet (d)	2H
Aromatic (H-3, H-6)	~7.2-7.4	Doublet of Doublets (dd)	2H
Aromatic (H-4, H-5)	~7.8-8.0	Doublet (d)	2H

| Aromatic (H-9, H-10) | ~8.2-8.4 | Singlet (s) | 2H |

Interpretation and Causality:

- **Methyl Protons:** The methyl protons are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet integrating to six hydrogens. Their chemical shift around 2.5 ppm is typical for methyl groups attached to an aromatic ring.
- **Aromatic Protons:** The aromatic region is characteristic of a substituted anthracene. Protons H-9 and H-10 are in the most electron-rich central ring and are chemically equivalent, appearing as a distinct singlet downfield. The protons on the outer rings (H-1, H-3, H-4 and their symmetric counterparts H-8, H-6, H-5) will show characteristic splitting patterns based on their coupling with adjacent protons.^{[4][5]} The precise shifts can be influenced by the solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The symmetry of 2,7-dimethylantracene results in eight distinct carbon signals: one for the methyl carbons and seven for the aromatic carbons (four protonated and three quaternary).

Predicted ¹³C NMR Chemical Shifts

The chemical shifts for methylated anthracenes can be accurately predicted using substituent chemical shift (SCS) parameters derived from extensive studies.[6] Based on the foundational work by Stothers et al., the following shifts are anticipated.[6]

Carbon Atom	Predicted Chemical Shift (δ, ppm)	Carbon Type
C-2, C-7	~136.5	Quaternary (Aromatic)
C-9, C-10	~125.5	Tertiary (Aromatic)
C-4, C-5	~127.8	Tertiary (Aromatic)
C-1, C-8	~128.5	Tertiary (Aromatic)
C-3, C-6	~125.0	Tertiary (Aromatic)
C-4a, C-9a	~131.0	Quaternary (Aromatic)
C-8a, C-10a	~131.5	Quaternary (Aromatic)
Methyl (CH ₃)	~21.5	Primary (Alkyl)

Interpretation and Causality:

- The methyl substituent at the C-2 position induces a significant downfield shift (α-effect) on C-2 itself and smaller shifts on the adjacent carbons (β and γ effects).[6]
- The quaternary carbons (C-2, C-7, and the bridgehead carbons) are readily distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

- The predicted values are based on additive models and provide a robust framework for spectral assignment.[6] While a spectrum for this specific isomer is noted as available from commercial databases, these predictive models are a cornerstone of structural analysis.[1]

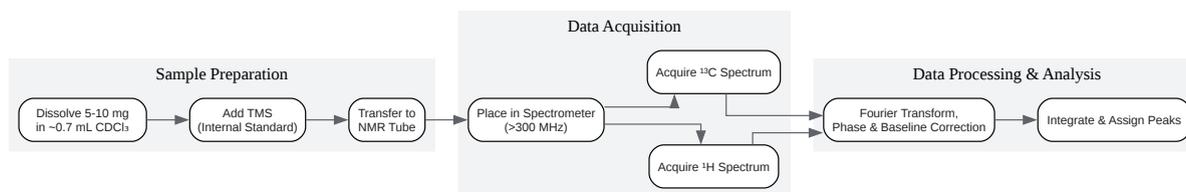
Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument calibration.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of 2,7-dimethylantracene in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (CDCl₃) is often a good first choice for non-polar compounds like PAHs.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[7]
- **Instrumentation:** Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, 2-second relaxation delay.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: 512-1024 scans, 2-5 second relaxation delay.
- **Spectral Processing:** Process the raw data (Free Induction Decay - FID) using an appropriate Fourier transform, phase correction, and baseline correction.

Workflow Diagram: NMR Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 2,7-dimethylantracene is characterized by distinct bands corresponding to the aromatic core and the aliphatic methyl groups.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic (sp² C-H)
2980 - 2850	C-H Stretch	Aliphatic (sp ³ C-H of CH ₃)
1625 - 1580	C=C Stretch	Aromatic Ring
1500 - 1400	C=C Stretch	Aromatic Ring
~880	C-H Out-of-Plane Bend	Aromatic (Isolated H)

| ~820 | C-H Out-of-Plane Bend | Aromatic (2 adjacent H's) |

Interpretation and Causality:

- **C-H Stretching Region:** The region above 3000 cm^{-1} is characteristic of aromatic C-H stretches.[8] The bands just below 3000 cm^{-1} are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.[9]
- **Aromatic "Fingerprint" Region:** The series of sharp bands between 1400 and 1625 cm^{-1} arise from the C=C stretching vibrations within the fused aromatic rings. Their complexity is a hallmark of PAHs.
- **C-H Out-of-Plane (OOP) Bending:** The strong absorptions in the 900 - 700 cm^{-1} region are highly diagnostic for the substitution pattern on the aromatic rings. For 2,7-dimethylantracene, we expect a strong band around 880 cm^{-1} corresponding to the isolated protons at positions 1 and 8, and another strong band near 820 cm^{-1} from the two adjacent protons at positions 3 and 4 (and 5 and 6).

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like 2,7-dimethylantracene, the KBr pellet method is a robust and common technique for obtaining a high-quality transmission spectrum.

Methodology (KBr Pellet Technique):

- **Sample Grinding:** Grind 1-2 mg of 2,7-dimethylantracene into a fine powder using an agate mortar and pestle.
- **Mixing:** Add ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
- **Pellet Pressing:** Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- **Background Spectrum:** Place a blank KBr pellet (containing no sample) in the spectrometer and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO_2 and H_2O , as well as any scattering from the KBr itself.
- **Sample Spectrum:** Replace the blank with the sample pellet and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Workflow Diagram: FT-IR Analysis (KBr Pellet)



[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR analysis using the KBr pellet technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For PAHs like 2,7-dimethylantracene, the extensive π -conjugated system gives rise to a characteristic and highly structured absorption spectrum.

Expected UV-Vis Absorption Maxima

The spectrum of anthracene is known for its well-resolved vibronic structure. The addition of methyl groups (auxochromes) typically causes a small red-shift (bathochromic shift) of these bands compared to the parent anthracene molecule.[10]

Expected Absorption Bands in Cyclohexane

Wavelength Range (nm)	Transition Type	Description
~250-260	$\pi \rightarrow \pi^*$	Intense, sharp absorption band (β -band)

| ~320-380 | $\pi \rightarrow \pi^*$ | Series of sharp, well-defined vibrational bands (ρ -bands) |

Interpretation and Causality:

- The spectrum is dominated by $\pi \rightarrow \pi^*$ transitions within the aromatic system.

- The band around 255 nm in anthracene is extremely intense.[10] This band will be present in 2,7-dimethylantracene at a slightly longer wavelength.
- The most characteristic feature of the anthracene chromophore is the series of sharp, moderately intense peaks between 320 and 380 nm.[11] This fine structure arises from transitions from the ground electronic state to different vibrational levels of the first excited electronic state. The number and spacing of these peaks are highly diagnostic.
- Solvent Effects: The choice of solvent can influence the spectrum. Polar solvents may cause a loss of some of the fine structure and a slight shift in peak positions compared to non-polar solvents like hexane or cyclohexane.[12]

Experimental Protocol for UV-Vis Spectroscopy

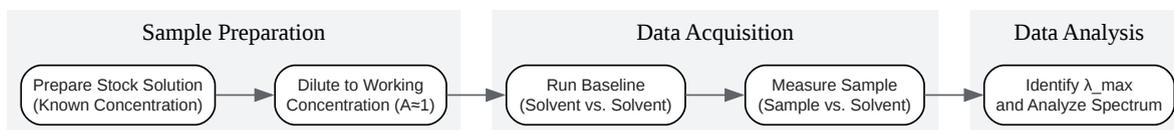
Acquiring a high-quality UV-Vis spectrum requires careful preparation of a dilute solution and proper use of a dual-beam spectrophotometer.

Methodology:

- Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Cyclohexane or ethanol are common choices for PAHs. The solvent must not absorb in the region of interest (>220 nm).
- Stock Solution: Prepare a concentrated stock solution of 2,7-dimethylantracene by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent.
- Dilution: Prepare a dilute working solution from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline correction to zero the instrument across the desired wavelength range.

- **Sample Measurement:** Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place it back in the sample beam path and acquire the absorption spectrum.

Workflow Diagram: UV-Vis Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis analysis from sample preparation to spectral interpretation.

Conclusion

The spectroscopic characterization of 2,7-dimethylantracene is straightforward when approached with a combination of theoretical prediction and rigorous experimental technique. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading to eight ^{13}C signals and five ^1H signals. Its IR spectrum is defined by characteristic aromatic and aliphatic C-H stretches, as well as diagnostic out-of-plane bending modes that confirm the substitution pattern. Finally, the UV-Vis spectrum displays the classic, highly structured absorption profile of the anthracene chromophore. By following the protocols outlined in this guide, researchers can confidently verify the identity and purity of 2,7-dimethylantracene for their scientific and developmental applications.

References

- Maltseva, E., et al. (2018). High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 μm region: role of hydrogenation and alkylation. *Astronomy & Astrophysics*, 610, A54. Available at: [\[Link\]](#)
- SpectraBase. (n.d.). 2,7-Dimethyl-1-(2-methylphenyl)anthracene. John Wiley & Sons, Inc. Retrieved February 2024, from [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69909, 2,7-Dimethylantracene. Retrieved February 2024, from [\[Link\]](#)
- Bernstein, L. S., et al. (2013). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 μm PAH Emission Features. *The Astrophysical Journal*, 768(2), 112. Available at: [\[Link\]](#)
- Caspar, M. L., Stothers, J. B., & Wilson, N. K. (1975). ^{13}C nuclear magnetic resonance studies of methylated anthracenes. *Canadian Journal of Chemistry*, 53(13), 1958-1969. Available at: [\[Link\]](#)
- Abraham, R. J., et al. (2014). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Available at: [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512-7515. Available at: [\[Link\]](#)
- Zhevnenko, I. V., et al. (2022). Synthesis of B-Substituted Anthracenyl and Pyrenyl Derivatives of ortho-Carborane. *Molecules*, 27(15), 4987. Available at: [\[Link\]](#)
- Oyama, K., & Johnson, A. (2015). NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. Concordia University, St. Paul. Available at: [\[Link\]](#)
- Li, A. (2020). The infrared bands of polycyclic aromatic hydrocarbons in the 1.6–1.7 μm wavelength region. *Astronomy & Astrophysics*, 641, A12. Available at: [\[Link\]](#)
- Berger, S., & Diehl, B. (1989). ^{13}C and ^1H NMR chemical shifts of 2-substituted anthracenes. *Magnetic Resonance in Chemistry*, 27(2), 159-161. Available at: [\[Link\]](#)
- Hudgins, D. M., & Sandford, S. A. (1995). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Hydrocarbon Cations. NASA Technical Reports Server. Available at: [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). 2,7-dimethylantracene. In NIST Chemistry WebBook. Retrieved February 2024, from [\[Link\]](#)

- Boersma, C., et al. (2014). Polycyclic Aromatic Hydrocarbon Far-infrared Spectroscopy. *The Astrophysical Journal*, 795(2), 114. Available at: [\[Link\]](#)
- Weber, J., et al. (2014). Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. *RSC Advances*, 4(81), 43015-43024. Available at: [\[Link\]](#)
- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*, 20(7), 1195-1219. Available at: [\[Link\]](#)
- PubChemLite. (n.d.). 2,7-dimethylantracene (C₁₆H₁₄). Retrieved February 2024, from [\[Link\]](#)
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved February 2024, from [\[Link\]](#)
- Automated Topology Builder. (n.d.). 2,7-Dimethylnaphthalene. Retrieved February 2024, from [\[Link\]](#)
- U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved February 2024, from [\[Link\]](#)
- ResearchGate. (n.d.). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and.... Retrieved February 2024, from [\[Link\]](#)
- Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved February 2024, from [\[Link\]](#)
- Jones, R. N. (1940). The Ultraviolet Absorption Spectra of Anthracene Derivatives. *Chemical Reviews*, 26(2), 181-206. Available at: [\[Link\]](#)
- Clemson University. (2014). Nuclear Magnetic Resonance Studies of Potential Environmental Contaminants Interacting with DNA. Clemson OPEN. Available at: [\[Link\]](#)
- Scribd. (n.d.). Anthracene UV-Vis Spectrum Analysis. Retrieved February 2024, from [\[Link\]](#)

- Samahang Pisika ng Pilipinas. (2024). Solvent effects on the absorption spectra of polyanthracene. Retrieved February 2024, from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). 2,7-dimethylantracene. In NIST Chemistry WebBook. Retrieved February 2024, from [\[Link\]](#)
- Stothers, J. B., et al. (1974). ¹³C Nuclear Magnetic Resonance Studies. 29. ¹³C Spectra of Some Alicyclic Methyl Esters. Canadian Journal of Chemistry, 52(2), 308-316. Available at: [\[Link\]](#)
- Stothers, J. B., et al. (1973). ¹³C Nuclear Magnetic Resonance Studies. 32. The ¹³C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry, 51(17), 2893-2901. Available at: [\[Link\]](#)
- Keshari, K. R., & Wilson, D. M. (2014). Chemistry and biochemistry of ¹³C hyperpolarized magnetic resonance using dynamic nuclear polarization. Chemical Society Reviews, 43(5), 1627-1659. Available at: [\[Link\]](#)
- Stothers, J. B., et al. (1973). ¹³C Nuclear Magnetic Resonance Studies. 32. The ¹³C Spectra of Several Norbornyl Derivatives. Canadian Journal of Chemistry, 51(17), 2893-2901. Available at: [\[Link\]](#)
- El-Gamel, N. E. A., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 27(19), 6245. Available at: [\[Link\]](#)
- Al-Ghamdi, A. A., & Al-Zahrani, F. A. (2022). Photophysical Properties of Anthracene Derivatives. Molecules, 27(13), 4153. Available at: [\[Link\]](#)
- Lee, T. J., et al. (2023). Complete, Theoretical Rovibronic Spectral Characterization of the Carbon Monoxide, Water, and Formaldehyde Cations. Molecules, 28(15), 5709. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2,7-Dimethylantracene | C16H14 | CID 69909 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2,7-dimethylantracene \[webbook.nist.gov\]](#)
- [3. 2,7-dimethylantracene \[webbook.nist.gov\]](#)
- [4. modgraph.co.uk \[modgraph.co.uk\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
- [6. cdnsciencepub.com \[cdnsciencepub.com\]](#)
- [7. scs.illinois.edu \[scs.illinois.edu\]](#)
- [8. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms \(Hn-PAHs\) and their Relation to the 3.4 and 6.9 \$\mu\text{m}\$ PAH Emission Features - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 \$\mu\text{m}\$ region: role of hydrogenation and alkylation | Astronomy & Astrophysics \(A&A\) \[aanda.org\]](#)
- [10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU \(Shimadzu Corporation\) \[shimadzu.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. Solvent effects on the absorption spectra of polyanthracene | Proceedings of the Samahang Pisika ng Pilipinas \[proceedings.spp-online.org\]](#)
- [To cite this document: BenchChem. \[A Technical Guide to the Spectroscopic Characterization of 2,7-Dimethylantracene\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b561820#spectroscopic-data-nmr-ir-uv-vis-for-2-7-dimethylantracene\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com